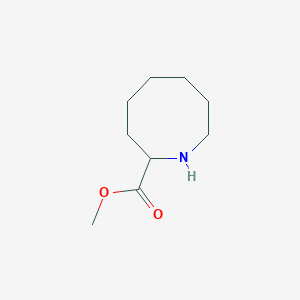

Methyl azocane-2-carboxylate

Description

Context within Heterocyclic Chemistry and Medium-Sized Nitrogen Heterocycles

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Within this broad area, nitrogen heterocycles are particularly prominent due to their widespread presence in natural products and pharmaceuticals. Methyl azocane-2-carboxylate belongs to the subset of medium-sized nitrogen heterocycles, which are defined as rings containing eight to eleven atoms. researchgate.net

The synthesis of these medium-sized rings, including the azocane (B75157) scaffold, presents considerable synthetic challenges due to unfavorable entropic and enthalpic factors during cyclization. nih.gov Overcoming these hurdles has been a significant area of research, with various strategies being developed, such as ring-expansion reactions and transition-metal-catalyzed cyclizations. nih.govmdpi.com The development of efficient synthetic routes to azocane derivatives is crucial for exploring their potential applications.

Significance as a Cyclic α-Amino Acid Ester Derivative

The structure of this compound as a cyclic α-amino acid ester derivative is of particular importance. α-Amino acids are the fundamental building blocks of proteins, and their cyclic analogues are of great interest in the design of peptidomimetics and other biologically active molecules. researchgate.net The conformational constraints imposed by the cyclic structure can lead to enhanced biological activity and selectivity compared to their acyclic counterparts. researchgate.net

The incorporation of α,α-disubstituted amino acids, a category that includes derivatives of azocane-2-carboxylic acid, into peptides can increase their stability against enzymatic degradation. nih.gov This makes them valuable components in the development of new therapeutic agents. The synthesis of cyclic α-amino acid derivatives, especially those with larger ring sizes like azocane, has been an area of active investigation. acs.org

Historical Development and Initial Research Trajectories

Early research into azocane derivatives was often driven by their presence in naturally occurring alkaloids. researchgate.netresearchgate.net The synthesis of the basic azocane ring, also known as heptamethyleneimine, has been documented, and its properties have been characterized. wikipedia.org The development of methods for the asymmetric synthesis of α-alkylated azocane-2-carboxylic acid derivatives marked a significant advancement in the field. A notable synthesis published in 1992 detailed a four-step process starting from optically active β-keto esters to produce α-alkylated azocane-2-carboxylic acid methyl esters with high enantiomeric excess. umn.eduresearchgate.net This method involved tetrazole formation, reduction, protection, and oxidation. umn.eduresearchgate.net

Initial investigations into the applications of azocane derivatives explored their potential in various areas of medicinal chemistry. For instance, the azocane ring forms the core structure of some opioid compounds. wikipedia.org

Current Research Landscape and Emerging Trends Pertaining to Azocane-2-carboxylates

The current research landscape for azocane-2-carboxylates and related medium-sized nitrogen heterocycles is characterized by the development of novel and efficient synthetic methodologies. ualberta.ca Strategies such as domino reactions, transition-metal catalysis, and cycloaddition-fragmentation sequences are being employed to construct the challenging eight-membered ring system. nih.govacs.org There is a growing interest in creating libraries of diverse and complex azocane derivatives for screening in drug discovery programs. semanticscholar.org

A significant trend is the focus on stereoselective synthesis, aiming to produce enantiomerically pure azocane derivatives, which is crucial for their application in medicinal chemistry. rsc.org The functionalization of the azocane ring at various positions is another key area of research, allowing for the fine-tuning of the molecule's properties. researchgate.net

Identification of Key Research Gaps and Opportunities for Future Scholarly Inquiry

Despite the progress made, several research gaps and opportunities remain in the field of azocane chemistry. The development of more general and scalable synthetic routes to a wider variety of substituted azocane-2-carboxylates is still a challenge. rsc.org While the synthesis of these compounds is an active area of research, detailed investigations into their conformational analysis and the structure-activity relationships of their derivatives are less common.

Future research could focus on the following areas:

Development of novel catalytic systems: Exploring new catalysts for the efficient and stereoselective synthesis of azocane-2-carboxylates.

Diversity-oriented synthesis: Creating large and diverse libraries of azocane derivatives for high-throughput screening and the discovery of new bioactive molecules. semanticscholar.org

Applications in materials science: Investigating the potential of azocane-based polymers and materials.

Computational studies: Utilizing computational methods to better understand the conformational preferences and reactivity of azocane systems, which can guide synthetic efforts and the design of new derivatives.

Properties

IUPAC Name |

methyl azocane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMGEIEZFUSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl Azocane 2 Carboxylate

Asymmetric and Stereoselective Synthetic Pathways to Azocane-2-carboxylates

The controlled synthesis of specific stereoisomers of methyl azocane-2-carboxylate is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. hilarispublisher.comhilarispublisher.com Asymmetric synthesis aims to produce chiral compounds with a high degree of enantioselectivity, moving beyond racemic mixtures where both enantiomers are formed in equal amounts. numberanalytics.comlibretexts.orgunivpancasila.ac.id

Enantioselective Approaches for Chiral Purity

Achieving high chiral purity in the synthesis of azocane-2-carboxylates often involves strategies that establish the desired stereocenter early and maintain it throughout the synthetic sequence. A notable enantioselective approach allows for the synthesis of α-alkylated azocane-2-carboxylic acid methyl esters with excellent enantiomeric excess (ee) of over 96%. umn.eduresearchgate.net This method commences with optically active β-keto esters, leveraging the pre-existing chirality to guide the formation of the desired enantiomer. The synthesis proceeds through a four-step sequence involving tetrazole formation, reduction, protection, and oxidation to yield the final, highly enantioenriched product. umn.edu

Another powerful strategy is the palladium-catalyzed two-carbon ring expansion of allylic amines. This method can convert readily available 2-alkenyl piperidines into their corresponding azocane (B75157) counterparts. rsc.orgchemrxiv.orgrsc.org Crucially, the reaction proceeds with high levels of enantioretention, meaning the chirality of the starting material is effectively transferred to the product, providing direct access to enantioenriched non-natural amino acids. rsc.orgnorthumbria.ac.uk

| Method | Starting Material | Key Reagent/Catalyst | Enantiomeric Excess (ee) | Reference |

| Asymmetric Alkylation | Optically active β-keto ester | Not specified | >96% | umn.eduresearchgate.net |

| Palladium-Catalyzed Ring Expansion | Enantioenriched 2-alkenyl piperidine (B6355638) | Palladium catalyst | High enantioretention | rsc.orgchemrxiv.org |

Diastereoselective Control in Azocane Ring Formation

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). Diastereoselective control during the formation of the azocane ring is a key challenge.

Palladium-catalyzed allylic amine rearrangements provide an effective means of achieving such control. rsc.orgrsc.org The two-carbon ring expansion of 2-alkenyl piperidines to azocanes is not only enantioretentive but can also be highly diastereoselective. rsc.org This allows for the direct synthesis of sp³-rich azocane systems from common ring-sized substrates. rsc.orgchemrxiv.org In related stereoselective syntheses, the steric influence of existing substituents on a ring is often used to direct incoming reagents to a specific face of the molecule. For example, the reduction of a ketone can be controlled to produce either axial or equatorial alcohols with excellent diastereoselectivity by choosing an appropriate hydride source. beilstein-journals.org This principle of steric control is fundamental to achieving diastereoselectivity in the construction of complex cyclic systems like azocanes.

Role of Chiral Catalysts and Auxiliaries in Synthesis

Chiral catalysts and auxiliaries are the cornerstones of modern asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high selectivity. hilarispublisher.comhilarispublisher.comwikipedia.org

Chiral Catalysts: These substances accelerate chemical reactions and guide them toward a specific enantiomer without being consumed in the process. hilarispublisher.comhilarispublisher.comnumberanalytics.com The palladium-catalyzed ring expansion of allylic amines into azepanes and azocanes is a prime example where a chiral catalyst can be employed to ensure high enantioretention. rsc.orgchemrxiv.org The catalyst creates a chiral environment that influences the reaction pathway, favoring the formation of one stereoisomer over the other. hilarispublisher.comlibretexts.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com After serving its purpose, the auxiliary can be removed and often recovered for reuse. wikipedia.org In the synthesis of α-alkylated azocane-2-carboxylic acid methyl esters, the use of an optically active β-keto ester as the starting material is an example of substrate-controlled synthesis, where the chiral unit is part of the substrate itself and acts like a built-in auxiliary to direct the stereochemistry of the transformations. umn.edu Similarly, chiral auxiliaries such as oxazolidinones have been widely used to control the stereochemistry of alkylation and aldol (B89426) reactions in the synthesis of other complex molecules. wikipedia.org

Classical and Modern Non-Stereoselective Synthetic Routes

While stereoselectivity is often the primary goal, non-stereoselective routes remain valuable for creating racemic mixtures for screening or as precursors for subsequent resolution. These methods focus on the efficient construction of the core molecular framework.

Strategies for Azocane Ring Construction

The formation of medium-sized rings like azocanes is challenging, and ring-expansion strategies are among the most effective approaches. rsc.orgnih.gov These methods "grow" a larger ring from a smaller, more readily available one. springernature.com

Several modern strategies have been developed:

Palladium-Catalyzed Two-Carbon Ring Expansion: This method efficiently converts 2-alkenyl piperidines into azocanes. The reaction is mild and tolerates a range of functional groups. rsc.orgrsc.orgnorthumbria.ac.uk

Ring Expansion via Azetidinium Intermediates: Trifluoromethyl-substituted azocanes can be accessed from 2-(trifluoropropan-2-ol) piperidines. The process involves a metal-free ring expansion that proceeds through a bicyclic azetidinium intermediate, which can then be opened by various nucleophiles. researchgate.netresearchgate.net

Rhodium-Catalyzed Cycloaddition–Fragmentation: A rhodium catalyst can be used in a cycloaddition-fragmentation process starting from N-cyclopropylacrylamides to produce substituted azocanes. acs.org

Synergistic Bimetallic Catalysis: A general ring expansion strategy has been developed that involves a formal cross-dimerization between three-membered aza-heterocycles and three- or four-membered ring ketones to assemble diverse N-heterocycles. springernature.comnih.gov

| Ring Construction Strategy | Starting Material(s) | Key Reagent/Catalyst | Ring System Formed | Reference |

| Two-Carbon Ring Expansion | 2-Alkenyl piperidine | Palladium catalyst | Azocane | rsc.org |

| Azetidinium Intermediate | 2-(trifluoropropan-2-ol) piperidine | Nucleophiles (metal-free) | Azocane | researchgate.netresearchgate.net |

| Cycloaddition-Fragmentation | N-cyclopropylacrylamide | Rhodium catalyst | Azocane | acs.org |

| Cross-Dimerization | Aza-heterocycle and Ketone | Synergistic bimetallic catalyst | N-heterocycles | springernature.comnih.gov |

Introduction and Modification of the Ester Functionality

The methyl ester group of this compound can be introduced through several standard organic transformations. A common method involves the esterification of the corresponding carboxylic acid. This can be achieved by first synthesizing the azocane-2-carboxylic acid and then converting it to the methyl ester.

In a stepwise approach analogous to syntheses of similar structures, a primary alcohol can be oxidized to a carboxylic acid using an oxidizing agent like Jones reagent. d-nb.info The resulting carboxylic acid can then be converted to the methyl ester, for example, by treatment with diazomethane. d-nb.info

During these synthetic sequences, it is often necessary to protect the nitrogen atom of the azocane ring to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. pwr.edu.pl This protecting group can be removed under acidic conditions once the desired transformations, such as ester formation, are complete.

Multi-Component Reactions (MCRs) in Azocane Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, convergent step. organic-chemistry.orgfrontiersin.org This approach offers significant advantages, including increased efficiency, reduced synthesis time, and the potential for generating molecular diversity. frontiersin.org While the application of MCRs to the direct synthesis of the azocane core is an emerging area, the principles of MCRs are highly relevant for building the necessary precursors.

MCRs operate through a cascade of elementary reactions where the intermediates are consumed in subsequent steps, all taking place in one pot. organic-chemistry.org The success of an MCR depends on carefully controlled reaction conditions to favor the desired reaction pathway and minimize side products. organic-chemistry.org Well-known MCRs like the Ugi and Passerini reactions are celebrated for their functional group tolerance, allowing for the incorporation of various functionalities that can be used in subsequent cyclization steps to form heterocyclic systems. rug.nlnih.gov

For azocane synthesis, a theoretical MCR approach could involve the strategic combination of reactants that, after the initial multi-component adduct is formed, possess the correct functionalities and chain length to undergo a subsequent ring-closing reaction to form the eight-membered ring. The sequencing of MCRs with cyclization reactions is a recognized strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov

Strategic Use of Precursor Compounds and Advanced Starting Materials

The construction of medium-sized rings like azocanes presents unique synthetic challenges. Modern strategies increasingly rely on the design of advanced precursors that are primed for efficient cyclization.

A notable advanced method for constructing substituted azocanes involves a rhodium-catalyzed cycloaddition–fragmentation strategy. acs.org This modular approach utilizes N-cyclopropylacrylamides as versatile starting materials. The key mechanistic steps involve:

Oxidative Cyclization: The rhodium(I) catalyst engages with the alkene and the cyclopropane (B1198618) to form a rhodacyclopentane intermediate.

Carbon Monoxide Insertion: The Rh-acyl intermediate undergoes migratory insertion of an alkene.

β-Hydride Elimination: This final step releases the azocane product.

A critical aspect of this mechanism is the regioselective insertion into the Rh-acyl bond, which dictates the final substitution pattern of the azocane ring. acs.org Deuterium (B1214612) labeling studies have supported the proposed pathway, confirming the transfer of a deuterium atom to a specific position on the newly formed ring. acs.org

Another powerful method for forming nitrogen-containing rings is the aza-Prins cyclization. While extensively used for piperidines and pyrrolidines, its application to larger rings like azepanes (seven-membered rings) has been developed and provides a template for potential azocane synthesis. nih.govacs.org This reaction typically involves the cyclization of an N-homoallylic amine with an aldehyde, mediated by a Lewis acid catalyst like an iron(III) salt. nih.govacs.org The pathway proceeds through the formation of an iminium ion, which is then attacked intramolecularly by the alkene, leading to the cyclized product. nih.gov

Table 1: Selected Cyclization Strategies for Azocane and Related Heterocycles

| Methodology | Key Precursor Type | Catalyst/Reagent | Ring System | Reference |

|---|---|---|---|---|

| Cycloaddition-Fragmentation | N-cyclopropylacrylamides | Rhodium(I) complex | Azocane | acs.org |

| Silyl Aza-Prins Cyclization | N-homoallylic silylated amines | Iron(III) salts (e.g., FeCl₃, FeBr₃) | Tetrahydroazepine | nih.govacs.org |

Amidocarbonylation is a highly atom-efficient, three-component reaction that constructs an α-amino acid framework from an aldehyde, an amide, and carbon monoxide in a single step, typically using cobalt or palladium catalysts. nih.gov This reaction is of significant interest for producing precursors to cyclic amino esters like this compound. For instance, palladium-catalyzed aminocarbonylation of various organic halides with amine nucleophiles is a versatile method for amide synthesis. mdpi.comorganic-chemistry.org By choosing a dihaloalkane and an appropriate amine precursor, one could theoretically construct a linear amino-amide or amino-ester chain suitable for a subsequent cyclization (lactamization) to form the azocane ring.

Lactamization, the intramolecular cyclization of an amino acid or its ester derivative, is the final key step in many syntheses of cyclic amino esters. The synthesis of α-alkylated azocane-2-carboxylic acid methyl esters has been achieved from β-keto esters through a multi-step process that likely concludes with a lactamization step to form the eight-membered ring. umn.eduresearchgate.net

Table 2: Key Reactions in Precursor Synthesis and Cyclization

| Reaction Type | Reactants | Product Type | Relevance to Azocane Synthesis | Reference |

|---|---|---|---|---|

| Amidocarbonylation | Aldehyde, Amide, Carbon Monoxide | α-Amino Acid Derivatives | Forms linear precursors for cyclization | nih.gov |

| Palladium-Catalyzed Aminocarbonylation | Organic Halide, Amine, Carbon Monoxide | Amides | Versatile synthesis of acyclic precursors | mdpi.comorganic-chemistry.org |

| Lactamization | ω-Amino Acid/Ester | Lactam (Cyclic Amide/Ester) | Final ring-forming step | umn.eduresearchgate.net |

Atom Economy and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that are both efficient and environmentally benign. semanticscholar.org

The principles of green chemistry, such as using safer solvents, reducing energy consumption, and employing catalytic processes, are integral to developing advanced synthetic routes. semanticscholar.orgmdpi.com For the synthesis of azocanes and other nitrogen heterocycles, researchers have developed methodologies that align with these principles. mdpi.com For example, the use of iron salts as catalysts in aza-Prins cyclizations is advantageous as iron is an abundant and less toxic metal. nih.gov

One-pot and tandem reactions are inherently greener as they reduce the number of separate purification steps, minimizing solvent use and waste generation. mdpi.com The rhodium-catalyzed cycloaddition-fragmentation strategy for azocane synthesis is an example of a highly efficient, atom-economical process. acs.orgresearchgate.net Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. mdpi.com

A key goal of green chemistry is to design syntheses that generate minimal waste. semanticscholar.org Catalytic reactions are particularly effective in this regard, as a small amount of catalyst can facilitate a large number of transformations, avoiding the stoichiometric waste associated with many classical reagents. The development of highly selective catalysts is crucial. For instance, in palladium-catalyzed aminocarbonylations, the choice of ligand (e.g., monodentate vs. bidentate) can dramatically influence the reaction's chemoselectivity, directing it towards the desired amide product and away from ketoamide by-products. mdpi.com By carefully tuning reaction conditions and catalyst systems, by-product formation can be significantly suppressed, leading to cleaner reactions and higher yields of the target molecule.

Large-Scale Preparative Methods and Process Optimization

The industrial-scale synthesis of this compound, a key intermediate for various pharmacologically active compounds, necessitates the development of robust, efficient, and scalable synthetic routes. While numerous methods exist for the laboratory-scale synthesis of azocane derivatives, their translation to large-scale production presents significant challenges in terms of safety, cost-effectiveness, and process control. This section focuses on the most promising advanced synthetic methodologies for the large-scale preparation of this compound, with a detailed analysis of process optimization parameters. The two primary strategies that have emerged as viable for industrial application are the catalytic hydrogenation of a suitable pyridine (B92270) precursor and the ring expansion of a corresponding piperidine derivative.

Catalytic hydrogenation represents a classic and often highly efficient method for the synthesis of saturated heterocycles from their aromatic counterparts. In the context of this compound, a potential large-scale synthesis could involve the hydrogenation of a precursor such as Methyl 2-(pyridin-2-yl)acetate. This approach benefits from the wide availability of various hydrogenation catalysts and technologies, including both batch and continuous flow processes.

Process Description:

The hydrogenation of the pyridine ring is typically carried out using a heterogeneous catalyst, such as platinum or rhodium on a carbon support (Pt/C or Rh/C), under a hydrogen atmosphere. The reaction is generally performed in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, and may require elevated temperatures and pressures to achieve a satisfactory reaction rate and conversion. The use of an acidic co-catalyst or solvent, such as acetic acid, can be employed to activate the pyridine ring towards reduction. thalesnano.com

Process Optimization:

The optimization of a large-scale hydrogenation process is critical for ensuring high yield, purity, and safety, while minimizing costs. Key parameters that require careful consideration include:

Catalyst Selection and Loading: The choice of catalyst is paramount. While platinum-based catalysts are effective, rhodium catalysts may offer higher selectivity and activity under milder conditions. Catalyst loading is a crucial economic factor; minimizing the amount of precious metal catalyst without compromising reaction efficiency is a primary goal. For instance, in related hydrogenations of functionalized pyridines, catalyst loadings are often in the range of 1-5 mol%.

Reaction Conditions (Temperature and Pressure): The hydrogenation of pyridines can be demanding, often requiring pressures between 30 and 80 bar and temperatures in the range of 60-80°C to drive the reaction to completion in a reasonable timeframe. researchgate.net Flow chemistry reactors, which can safely handle high pressures and temperatures with small reaction volumes at any given time, offer a significant advantage for scaling up these reactions. thalesnano.com

Purification: After the reaction, the catalyst is typically removed by filtration. The crude product is then purified, often through distillation or crystallization, to remove any by-products, such as incompletely hydrogenated intermediates or products of over-reduction.

A recent development in hydrogenation technology that holds promise for large-scale applications is electrocatalytic hydrogenation. This method uses electricity to generate active hydrogen species at an electrode surface, potentially avoiding the need for high-pressure hydrogen gas. A preparative-scale (80 mmol) electrocatalytic hydrogenation of pyridine to piperidine has been demonstrated, although the yield (78%) suggests that further optimization is needed for industrial viability. acs.org The hydrogenation of methyl nicotinate, a related pyridine carboxylate, has also been investigated, with lower yields observed, indicating that the ester functionality can influence the reaction outcome. nih.gov

| Parameter | Laboratory Scale | Pilot Plant / Industrial Scale | Optimization Focus |

| Starting Material | Methyl 2-(pyridin-2-yl)acetate | Methyl 2-(pyridin-2-yl)acetate | Sourcing, purity, and cost |

| Catalyst | PtO₂, Pt/C, Rh/C | Pt/C, Rh/C | Activity, selectivity, loading, and recyclability |

| Pressure | 1-10 bar | 30-80 bar | Maximizing reaction rate while ensuring safety |

| Temperature | 25-80°C | 60-100°C | Balancing reaction kinetics and by-product formation |

| Solvent | Methanol, Ethanol, Acetic Acid | Methanol, Ethanol | Solubility, safety, and ease of removal |

| Reaction Time | 12-24 hours | 4-12 hours | Throughput and reactor occupancy |

| Purification | Chromatography | Crystallization, Distillation | Yield, purity, and solvent recovery |

An alternative and more modern approach to the synthesis of azocanes is through the ring expansion of smaller, more readily available piperidine derivatives. A particularly promising method for the large-scale synthesis of this compound is the palladium-catalyzed two-carbon ring expansion of a 2-alkenyl piperidine precursor. rsc.org

Process Description:

This methodology involves the rearrangement of a suitably substituted 2-alkenyl piperidine, where the exocyclic double bond provides the two additional carbon atoms required for the eight-membered azocane ring. The reaction is catalyzed by a palladium complex, which facilitates the cleavage of a C-N bond in the piperidine ring and the subsequent formation of the larger azocane ring.

Process Optimization:

The successful implementation of this ring expansion strategy on a large scale is contingent on the optimization of several key factors:

Catalyst System: The choice of palladium catalyst and the associated ligands is critical for achieving high yields and stereoselectivity. Optimization studies would focus on identifying a catalyst system that is not only highly active but also stable and cost-effective. Catalyst loading is a key consideration, and reducing it to the lowest effective level is a primary goal in process development. A reduction in catalyst loading to 2.5 mol% has been demonstrated on a 2 mmol scale for a related transformation, indicating the potential for further optimization. rsc.org

Reaction Conditions: The reaction is typically carried out under relatively mild conditions, which is advantageous for large-scale synthesis. Optimization would involve fine-tuning the temperature, solvent, and reaction time to maximize the yield and minimize the formation of by-products. The reaction has been shown to be tolerant of various functional groups, which is a significant advantage for the synthesis of complex molecules. rsc.org

Stereocontrol: For the synthesis of chiral target molecules, maintaining stereochemical integrity during the ring expansion is crucial. The choice of a suitable chiral ligand on the palladium catalyst can often control the stereochemical outcome of the reaction. rsc.org

Workup and Purification: The removal of the palladium catalyst after the reaction is a critical step, as residual metal contamination is often strictly regulated in pharmaceutical intermediates. The purification of the final product may involve chromatography on a laboratory scale, but for industrial production, crystallization or distillation would be the preferred methods.

The synthesis of medium-sized rings, such as azocanes, can be challenging due to unfavorable entropic and enthalpic factors. whiterose.ac.uk However, ring expansion strategies circumvent the difficulties of direct cyclization of long-chain precursors, making them an attractive option for large-scale production.

| Parameter | Laboratory Scale | Pilot Plant / Industrial Scale | Optimization Focus |

| Starting Material | Substituted 2-alkenyl piperidine | Substituted 2-alkenyl piperidine | Multi-step synthesis, yield, and cost |

| Catalyst | [Pd(allyl)Cl]₂ with ligand | Optimized Pd catalyst/ligand system | Activity, selectivity, cost, and removal |

| Catalyst Loading | 5 mol% | < 1 mol% | Minimizing cost and residual metal |

| Solvent | Dichloromethane, Acetonitrile | Toluene, 2-MeTHF | Safety, environmental impact, and recovery |

| Temperature | 40-80°C | 40-80°C | Optimizing rate and minimizing degradation |

| Reaction Time | 12-24 hours | 6-18 hours | Maximizing throughput |

| Purification | Chromatography | Crystallization, Distillation | Purity and removal of catalyst residues |

Chemical Reactivity and Reaction Mechanisms of Methyl Azocane 2 Carboxylate

Nucleophilic Acyl Substitution Reactions at the Ester Group

The ester functional group in methyl azocane-2-carboxylate is a potential site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the methoxy group.

Transesterification Processes

Transesterification would involve the reaction of this compound with an alcohol in the presence of an acid or base catalyst to form a different ester. This process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Hypothetical Reaction Data: Transesterification

| Catalyst | Reactant Alcohol | Potential Product |

|---|---|---|

| Acid (e.g., H₂SO₄) | Ethanol | Ethyl azocane-2-carboxylate |

Formation of Amides and Hydrazides

Reaction with ammonia, primary amines, or secondary amines would be expected to yield the corresponding amides. Similarly, reaction with hydrazine (N₂H₄) would likely produce the corresponding hydrazide. These reactions are typically driven by the greater nucleophilicity of nitrogen compounds compared to alcohols.

Reduction Mechanisms to Alcohols

The ester group could be reduced to a primary alcohol, (azocan-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally required for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Reactions Involving the Azocane (B75157) Nitrogen Atom

The secondary amine in the azocane ring is a nucleophilic center and can participate in a variety of reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. This would result in the formation of a tertiary amine. N-acylation can be achieved using acyl chlorides or acid anhydrides to form an N-acyl derivative.

Hypothetical Reaction Data: N-Functionalization

| Reagent | Reaction Type | Potential Product |

|---|---|---|

| Methyl iodide | N-Alkylation | Methyl 1-methylazocane-2-carboxylate |

Heteroatom Functionalization

The nitrogen atom could also react with other electrophiles containing heteroatoms. For instance, reaction with sulfonyl chlorides would yield sulfonamides.

While the chemical structure of this compound suggests a rich and varied chemical reactivity, there is a clear absence of specific studies on this compound in the existing scientific literature. The reactions discussed in this article are based on the well-established principles of the reactivity of secondary amines and esters. Experimental investigation is necessary to confirm and characterize the actual chemical behavior of this compound and to elucidate the specific mechanisms of its reactions.

Reactivity at the α-Carbon (C2) of the Azocane Ring

The presence of the carboxylate group at the C2 position acidifies the α-proton, making this site susceptible to deprotonation and subsequent reactions. This reactivity is central to the functionalization of the azocane ring at this position.

α-Alkylation and Stereochemical Control

The α-alkylation of this compound provides a direct method for introducing carbon-based substituents at the C2 position. This transformation typically proceeds via the formation of an enolate intermediate under basic conditions. The stereochemical outcome of the alkylation is a critical aspect, as the introduction of a new substituent can lead to the formation of diastereomers.

The stereocontrol in the α-alkylation of cyclic α-amino esters, such as this compound, is influenced by several factors, including the nature of the N-substituent, the base used for deprotonation, the electrophile, and the reaction temperature. For N-protected derivatives, the directing effect of the protecting group can play a significant role in facial selectivity. For instance, in related cyclic amino ester systems, the use of bulky N-protecting groups can favor the approach of the electrophile from the less hindered face of the enolate, leading to a high degree of stereoselectivity.

Research on the asymmetric synthesis of α-alkylated α-amino acids has demonstrated the feasibility of achieving high stereocontrol in the alkylation of cyclic systems. While specific studies on this compound are limited, analogous transformations in piperidine (B6355638) and pyrrolidine systems suggest that the use of chiral auxiliaries or phase-transfer catalysts can afford excellent enantioselectivity. The choice of base is also crucial; sterically hindered bases like lithium diisopropylamide (LDA) are commonly employed to generate the enolate kinetically.

Table 1: Factors Influencing Stereochemical Control in α-Alkylation

| Factor | Influence on Stereoselectivity | Example from Related Systems |

| N-Protecting Group | Can direct the approach of the electrophile due to steric hindrance. | Bulky N-Boc group favoring anti-alkylation. |

| Base | Can influence the geometry of the enolate (kinetic vs. thermodynamic control). | LDA for kinetic enolate formation. |

| Solvent | Can affect the aggregation state and reactivity of the enolate. | THF is a common solvent for enolate alkylations. |

| Temperature | Lower temperatures generally favor higher stereoselectivity. | Reactions often carried out at -78 °C. |

| Electrophile | The size and reactivity of the electrophile can impact the transition state. | Use of reactive alkyl halides. |

Epimerization Pathways and Control

Epimerization at the α-carbon is a potential side reaction, particularly under basic conditions used for reactions like α-alkylation or during prolonged reaction times. This process involves the removal and re-addition of the α-proton, leading to a change in the stereochemistry at the C2 center. The thermodynamic equilibrium will favor the more stable diastereomer, which is often the one with the ester group in an equatorial-like position to minimize steric interactions within the flexible azocane ring.

The control of epimerization is crucial for maintaining the stereochemical integrity of the molecule. This can be achieved by carefully selecting the reaction conditions. Key strategies to minimize epimerization include:

Use of non-protic, strong bases: Bases like LDA rapidly and irreversibly deprotonate the α-carbon at low temperatures, minimizing the time the enolate is present and reducing the opportunity for proton exchange that leads to epimerization.

Low reaction temperatures: Carrying out reactions at low temperatures (e.g., -78 °C) significantly slows down the rate of epimerization.

Kinetic vs. Thermodynamic Control: Under kinetic control (low temperature, strong non-nucleophilic base, short reaction time), the product distribution is determined by the relative rates of formation of the diastereomers. Under thermodynamic control (higher temperature, weaker base, longer reaction time), the product distribution reflects the relative stabilities of the diastereomers. nih.govrsc.orgnih.gov

In systems analogous to this compound, such as cocaine analogs which possess a bicyclic tropane skeleton, base-catalyzed epimerization at the C2 position has been studied. These studies indicate that the rate of epimerization is dependent on the base concentration and the solvent system.

Ring-Opening and Ring-Contraction Transformations

The azocane ring, being a medium-sized ring, can be prone to transformations that alter its size, leading to either smaller or larger ring systems. These reactions often involve the cleavage of C-N or C-C bonds within the azocane core.

Chemoselective Cleavage of the Azocane Core

The chemoselective cleavage of the azocane ring in this compound can be achieved through various methods, often targeting the C-N bonds. The specific bond that is cleaved can be influenced by the nature of the N-substituent and the reagents employed.

Reductive Cleavage: For N-protected azocanes, particularly N-benzyl derivatives, catalytic hydrogenation can lead to the cleavage of the N-C bond, resulting in a ring-opened amino ester. This method is generally mild and preserves other functional groups.

Oxidative Cleavage: Oxidative methods can also be employed for C-N bond cleavage. For instance, oxidative N-dealkylation can occur with certain N-alkyl groups under specific oxidizing conditions. rsc.orgrsc.orgnih.govrsc.orgnih.gov The presence of the ester group at C2 might influence the regioselectivity of such cleavage reactions.

Transannular Reactions: The flexible conformation of the eight-membered azocane ring allows for the possibility of transannular reactions, where a reaction occurs between non-adjacent atoms across the ring. Under certain conditions, a hydride shift from one side of the ring to a reactive center on the other side can initiate a cascade of reactions leading to ring cleavage or rearrangement.

Derivatization to Smaller Nitrogen Heterocycles

Ring contraction reactions provide a pathway to synthesize smaller, more common nitrogen heterocycles like piperidines and pyrrolidines from the azocane framework. These transformations are synthetically valuable as they allow for the conversion of a less common ring system into more widely utilized scaffolds.

Synthesis of Piperidines: A potential route for the ring contraction of this compound to a piperidine derivative could involve a transannular cyclization followed by cleavage of a bond in the newly formed bicyclic system. While specific examples for this exact substrate are scarce, related methodologies in other medium-sized rings often proceed through bicyclic intermediates. For instance, photochemical rearrangement of N-chlorolactams has been shown to result in ring contraction.

Synthesis of Pyrrolidines: The conversion of an azocane to a pyrrolidine would involve a more significant skeletal rearrangement. One possible strategy could involve an initial ring-opening to an acyclic intermediate, followed by an intramolecular cyclization to form the five-membered ring. Oxidative rearrangement of N-H piperidines to pyrrolidines has been reported, suggesting that similar strategies might be adaptable to the azocane system.

Table 2: Potential Ring Contraction Strategies for this compound

| Target Heterocycle | Potential Strategy | Key Intermediate |

| Piperidine | Transannular cyclization followed by bond cleavage | Bicyclic azocane derivative |

| Pyrrolidine | Ring-opening followed by intramolecular cyclization | Acyclic amino ester |

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned transformations are often complex and can be influenced by subtle changes in the reaction conditions.

α-Alkylation Mechanism: The mechanism of α-alkylation proceeds through the formation of a lithium enolate when using LDA as a base. The stereochemical outcome is determined by the transition state of the reaction between the enolate and the electrophile. Computational studies on related systems have been used to model the transition states and predict the diastereoselectivity.

Epimerization Mechanism: The mechanism of epimerization under basic conditions involves the reversible formation of a planar enolate intermediate. The rate of epimerization is related to the acidity of the α-proton and the stability of the resulting enolate.

Ring-Opening and Contraction Mechanisms: The mechanisms of ring-opening and contraction reactions are highly varied. Reductive cleavage of N-benzyl groups proceeds via hydrogenolysis on a metal catalyst surface. Oxidative cleavages can involve radical or ionic intermediates. Ring contractions often proceed through rearrangements involving bicyclic transition states or intermediates. For instance, photochemical ring contractions of N-chlorolactams are believed to proceed through a concerted mechanism where the stereochemistry at the migrating carbon is retained. Transannular reactions are mechanistically characterized by the through-space interaction of orbitals on opposite sides of the ring, often involving hydride shifts.

Further detailed mechanistic investigations, potentially employing computational methods, would be necessary to fully elucidate the specific pathways and transition states involved in the reactions of this compound.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the mechanistic pathways of reactions involving this compound. Key reactions for this molecule include ester hydrolysis, N-acylation, and N-alkylation. The intermediates in these reactions are often transient and require specialized techniques for their characterization.

Ester Hydrolysis: The hydrolysis of the methyl ester group can proceed through either acid-catalyzed or base-catalyzed mechanisms, each involving distinct intermediates.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, activating the carbonyl carbon towards nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate . Subsequent proton transfer and elimination of methanol yield the corresponding carboxylic acid, azocane-2-carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This irreversible step forms a tetrahedral intermediate with a negative charge on the oxygen. This intermediate then collapses, eliminating a methoxide ion, which subsequently deprotonates the newly formed carboxylic acid.

Intramolecular Reactions: The proximity of the secondary amine to the ester group can facilitate intramolecular reactions, leading to specific intermediates. For instance, in related α-amino acid esters, intramolecular nucleophilic attack of the amine on the ester carbonyl can lead to the formation of cyclic intermediates like diketopiperazines, particularly in the case of dipeptides or upon dimerization. libretexts.org For a single molecule of this compound, such an intramolecular cyclization would be less likely due to the strain of the resulting bicyclic system. However, intermolecular aminolysis between two molecules of this compound could proceed via a tetrahedral intermediate, leading to the formation of an amide-linked dimer.

N-Acylation and N-Alkylation: Reactions at the secondary amine of the azocane ring also proceed through characteristic intermediates.

N-Acylation: The reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate which then collapses to form the N-acylated product and a leaving group.

N-Alkylation: The N-alkylation with an alkyl halide proceeds via a direct SN2 mechanism. The reaction involves a trigonal bipyramidal transition state where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion.

Computational studies on related polycyclic azocane derivatives have been used to explore reaction profiles and the geometries of transition states in complex intramolecular reactions, highlighting the importance of conformational analysis in determining the accessibility of reactive intermediates. chemrxiv.orgchemrxiv.org

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are influenced by steric factors related to the azocane ring and the electronic effects of the functional groups.

Kinetics of Ester Hydrolysis: The rate of hydrolysis of the methyl ester is a key parameter. Studies on the base-catalyzed hydrolysis of various α-amino acid esters provide insight into the expected kinetics for this compound. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. The presence of the α-amino group can influence the rate of hydrolysis. rsc.org

The table below presents kinetic data for the base hydrolysis of related α-amino acid methyl esters, which can serve as a proxy for understanding the reactivity of this compound.

| Amino Acid Ester | Second-Order Rate Constant (kOH) (M-1s-1) |

|---|---|

| Glycine methyl ester | 0.75 |

| Alanine methyl ester | 0.43 |

| Valine methyl ester | 0.12 |

Data is illustrative and based on values for acyclic amino acid esters. The specific rate for this compound may differ due to ring strain and conformational effects.

The rate of hydrolysis is sensitive to steric hindrance around the carbonyl group. It is plausible that the conformational flexibility of the azocane ring could influence the accessibility of the ester group to the hydroxide ion, thus affecting the reaction rate.

Computational studies on azepane, a seven-membered ring analog, and other heterocycles have been used to investigate their structural reactivity and stability. acs.org Such studies can provide valuable thermodynamic data, including heats of formation and strain energies, which are critical for understanding the energy changes during a reaction.

Activation Parameters: The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide further mechanistic insights. For the base-catalyzed hydrolysis of amino acid esters, the ΔH‡ is typically in the range of 40-60 kJ/mol, and the ΔS‡ is generally negative, consistent with a bimolecular reaction that proceeds through a more ordered transition state.

The table below shows representative activation parameters for the hydrolysis of an amino acid ester.

| Parameter | Value |

|---|---|

| Enthalpy of Activation (ΔH‡) | 45 kJ/mol |

| Entropy of Activation (ΔS‡) | -80 J/mol·K |

These values are for a representative acyclic amino acid ester and serve as an estimation. The actual values for this compound would need to be determined experimentally.

For this compound, the conformational locking or flexibility of the azocane ring could impact the entropy of activation. A more rigid transition state would lead to a more negative ΔS‡.

Derivatization and Structural Modification Strategies

Synthesis of Alkylated and Acylated Derivatives

Alkylation and acylation of the nitrogen atom within the azocane (B75157) ring are fundamental strategies for introducing structural diversity. These reactions allow for the modulation of the compound's physicochemical properties, such as basicity, lipophilicity, and conformational flexibility.

The functionalization of the azocane scaffold is predominantly centered on the secondary amine, which acts as a nucleophile. Regioselectivity is a key consideration in these transformations, particularly when other potentially reactive sites are present.

N-alkylation is a common method for derivatization. This reaction typically involves the deprotonation of the secondary amine with a suitable base, followed by the introduction of an alkylating agent. The choice of base is critical for achieving high regioselectivity, especially at the nitrogen atom. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for this purpose. The reaction proceeds by generating the corresponding amide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This approach ensures that alkylation occurs specifically at the nitrogen, preventing undesired reactions at other positions. For instance, the combination of NaH in an aprotic solvent like tetrahydrofuran (B95107) (THF) provides a robust system for selective N-1 alkylation of heterocyclic scaffolds. beilstein-journals.org Varying the reaction conditions, such as the base or solvent, can influence the regiochemical outcome of such alkylations. beilstein-journals.org

N-acylation is another important functionalization reaction, converting the secondary amine into an amide. This transformation is typically achieved by reacting the parent azocane with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.govnih.gov These reactions are generally high-yielding and proceed under mild conditions. The resulting N-acyl derivatives exhibit altered electronic and steric properties compared to their N-alkyl counterparts due to the presence of the carbonyl group.

| Transformation | Reagent Type | Typical Reagents | Common Bases | Key Outcome |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Methyl iodide, Benzyl bromide, Pentyl bromide | Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃) | Introduces an alkyl group onto the ring nitrogen. |

| N-Acylation | Acyl Chlorides (R-COCl), Acid Anhydrides ((RCO)₂O) | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Triethylamine (Et₃N), Pyridine (B92270) | Forms an amide linkage at the ring nitrogen. |

The true utility of alkylation and acylation lies in the ability to introduce a vast array of chemical moieties onto the azocane core. The nature of the substituent (the "R" group) on the alkylating or acylating agent dictates the functionality of the final derivative. This allows for the systematic modification of the molecule to achieve desired properties.

A wide variety of functional groups can be incorporated, including:

Aliphatic and Aromatic Groups : Simple alkyl chains (e.g., methyl, ethyl) or aromatic rings (e.g., benzyl, phenyl) can be introduced to modify steric bulk and lipophilicity.

Functionalized Chains : Alkylating agents containing other functional groups such as esters, nitriles, or protected alcohols and amines can be used. This installs handles for further, orthogonal chemical transformations.

This strategic introduction of diverse functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a lead compound's activity, selectivity, and pharmacokinetic profile. masterorganicchemistry.com

Preparation of Functionalized Amides and Peptidomimetics

The carboxylic acid functionality, obtained via hydrolysis of the methyl ester, allows for the integration of the azocane ring into larger molecular architectures, most notably peptides and peptidomimetics. The cyclic and conformationally constrained nature of the azocane ring makes it a valuable building block in this context.

To form an amide bond between azocane-2-carboxylic acid and an amine (such as the N-terminus of an amino acid or peptide), the carboxylic acid must first be activated. This is achieved using peptide coupling reagents. uni-kiel.de These reagents react with the carboxyl group to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

One of the most effective and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). merckmillipore.comsigmaaldrich.com In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU converts the carboxylic acid into a highly reactive OAt-ester. youtube.com This active ester readily reacts with the amine component to form the desired amide bond with high efficiency and minimal side reactions. HATU is particularly advantageous for coupling sterically hindered or conformationally constrained amino acids, making it well-suited for derivatives of azocane-2-carboxylic acid. merckmillipore.com

| Reagent | Full Name | Activating Group | Primary Use |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | OAt-ester | Difficult couplings, sterically hindered amino acids, cyclizations. merckmillipore.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt-ester | Routine solid-phase and solution-phase synthesis. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt-ester | Hindered couplings and fragment condensation. sigmaaldrich.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea | Classic reagent, though use has declined due to side products. uni-kiel.de |

Peptides often adopt specific secondary structures, such as α-helices, β-sheets, and β-turns, which are crucial for their biological function. Peptidomimetics aim to replicate these structures using non-natural building blocks to enhance properties like stability and bioavailability. Azacycloalkane amino acids, including those based on the azocane ring, are valuable tools for this purpose. nih.gov

The eight-membered ring of azocane imposes significant conformational constraints on the peptide backbone when it is incorporated into a sequence. nih.gov This restriction of dihedral angles (φ and ψ) can force the peptide chain to adopt a specific turn or loop conformation, effectively mimicking natural secondary structures. escholarship.org For example, incorporating an azocane moiety can stabilize β-turn structures, which are critical for molecular recognition events in many biological systems. Conversely, the substitution of a standard amino acid with a more rigid cyclic analogue can also be used to disrupt undesirable structures, such as the β-sheets involved in protein aggregation. nih.govresearchgate.net The ability to control peptide conformation makes methyl azocane-2-carboxylate derivatives powerful probes for studying structure-activity relationships.

Chiral Resolution and Enantiomeric Enrichment Techniques

This compound possesses a chiral center at the C2 position. For many applications, particularly in pharmacology, it is essential to isolate and study the individual enantiomers, as they often exhibit different biological activities. Several techniques are available for the chiral resolution of racemic mixtures.

One common approach is chiral High-Performance Liquid Chromatography (HPLC) . This direct method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. researchgate.net The differing stability of these transient complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are widely used and have proven effective for resolving a variety of chiral compounds, including azoles. mdpi.commdpi.com

An indirect HPLC method involves derivatizing the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA). nih.gov For example, the carboxylic acid derived from the azocane ester can be reacted with a chiral amine to form a pair of diastereomeric amides. These diastereomers have different physical properties and can be separated using standard, achiral chromatography. chiralpedia.com

Enzymatic kinetic resolution is a powerful and highly selective method for resolving esters of amino acids. nih.govcncb.ac.cn This technique employs enzymes, typically lipases or proteases, that selectively catalyze the hydrolysis of one enantiomer of the racemic ester into its corresponding carboxylic acid, while leaving the other enantiomer largely untouched. nih.govmdpi.com For instance, a lipase (B570770) like Candida antarctica lipase A (CAL-A) can exhibit high enantiodiscrimination towards cyclic amino esters. nih.gov The reaction results in a mixture of one enantiomer as the unreacted ester and the other as the hydrolyzed acid. These two compounds, having different chemical properties (ester vs. acid), can then be easily separated by standard chemical techniques such as extraction. This method is valued for its mild reaction conditions and high enantioselectivity.

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC (Direct) | Differential interaction with a chiral stationary phase (CSP). researchgate.net | Direct separation without derivatization; analytical and preparative scale. | Requires specialized and often expensive chiral columns. |

| Derivatization (Indirect) | Formation of separable diastereomers using a chiral derivatizing agent (CDA). nih.gov | Uses standard achiral chromatography; can enhance detection. | Requires an available functional group; derivatization and removal steps are needed. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. nih.gov | High enantioselectivity; mild, environmentally friendly conditions. | Maximum theoretical yield for one enantiomer is 50%; requires screening for a suitable enzyme. |

Development of Azocane Analogues with Modified Ring Systems

Modifying the eight-membered azocane ring through expansion or contraction provides access to novel chemical scaffolds, such as nine-membered azonanes or seven- and six-membered azepanes and piperidines. These structural modifications can significantly impact the conformational flexibility and biological activity of the resulting analogues.

Ring expansion of an azocane to an azonane involves the insertion of a carbon atom into the heterocyclic ring. While specific methods starting from this compound are not well-documented, general strategies for one-carbon ring expansion of cyclic amines can be considered.

One classical approach is the Tiffeneau-Demjanov rearrangement . wikipedia.orgwikipedia.org This reaction sequence would hypothetically involve:

Reduction of the ester group of this compound to a primary alcohol.

Conversion of the resulting hydroxymethyl group to an aminomethyl group.

Treatment of the aminomethyl azocane with nitrous acid (HNO₂) to form a diazonium ion. hooghlywomenscollege.ac.inchinesechemsoc.org

The unstable diazonium ion would decompose, losing N₂, and promote a concerted rearrangement where a C-C bond of the azocane ring migrates, leading to the expanded nine-membered azonane ring, likely resulting in a cycloketone. wikipedia.org

More modern approaches to the synthesis of medium-sized lactams (cyclic amides) involve conjugate addition/ring expansion (CARE) cascades or electrochemical methods, which could potentially be adapted for such transformations. rsc.orgwikipedia.org

Ring contraction of an azocane ring can provide access to the therapeutically important azepane (seven-membered) and piperidine (B6355638) (six-membered) scaffolds. A well-established method for one-carbon ring contraction is the Wolff rearrangement . organic-chemistry.org

A hypothetical pathway for the ring contraction of this compound via a Wolff rearrangement would involve:

Conversion of the carboxylic acid (obtained from ester hydrolysis) into an α-diazoketone. This could be achieved via the Arndt-Eistert synthesis, where the acid is converted to an acid chloride, followed by reaction with diazomethane.

Photochemical or thermal decomposition of the α-diazoketone. This generates a carbene intermediate which undergoes a 1,2-rearrangement to form a ketene (B1206846).

The rearrangement results in the contraction of the eight-membered ring to a seven-membered ring.

The resulting ketene can be trapped with a nucleophile, such as water or an alcohol, to yield an azepane-carboxylic acid or ester derivative. organic-chemistry.orgnih.gov

Another emerging strategy for ring contraction of saturated heterocycles is photomediated reactions, which can proceed under mild conditions. nih.govresearchgate.net This approach involves the irradiation of α-acylated cyclic amines with visible light, leading to ring-contracted products. nih.gov

Exploration of Bioconjugation and Click Chemistry Applications

The functional groups present in this compound—a secondary amine and a methyl ester—serve as handles for derivatization, enabling its use in bioconjugation and click chemistry applications.

Bioconjugation: Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule. elsevierpure.com The secondary amine of the azocane ring or the carboxylic acid (after hydrolysis of the ester) can be used for conjugation. For example, the carboxylic acid can be activated and coupled with an amine group on a protein or peptide to form a stable amide bond. researchgate.net Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used for this purpose. tum.de

Click Chemistry: Click chemistry describes a class of reactions that are rapid, high-yielding, and biocompatible. rsc.org The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). To make this compound amenable to click chemistry, it must first be functionalized with either an azide (B81097) or an alkyne group.

Functionalization at the Nitrogen: The secondary amine can be alkylated with a linker containing a terminal alkyne or azide. For example, reaction with propargyl bromide could introduce an alkyne handle.

Functionalization at the Carboxylate: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled (via an amide bond) to a linker molecule bearing an azide or alkyne.

Once functionalized, the azocane derivative can be "clicked" onto other molecules, such as fluorescent dyes, polymers, or biomolecules that have been modified with the complementary reactive group. researchgate.net This modular approach is highly efficient for creating complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules. However, specific NMR data for Methyl azocane-2-carboxylate is not detailed in available research.

High-Resolution NMR for Complex Structural Assignments

High-resolution 1H and 13C NMR data, which are fundamental for assigning the specific chemical shifts and coupling constants of the protons and carbons within the this compound structure, are not published. Such data would be critical in confirming the connectivity and stereochemistry of the molecule.

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HMQC, HMBC, NOESY)

Advanced 2D NMR experiments are instrumental in piecing together the molecular puzzle. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the azocane (B75157) ring, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct and long-range correlations between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of atoms, which is crucial for determining the molecule's preferred conformation. Despite the power of these techniques, specific experimental data and analyses for this compound are not found in the reviewed literature.

Variable Temperature NMR for Conformational Dynamics

The seven-membered azocane ring is inherently flexible and can exist in multiple conformations. Variable Temperature (VT) NMR studies would be the definitive method to investigate these conformational dynamics, such as ring-flipping barriers and the relative populations of different conformers at various temperatures. This area of study for this compound remains unexplored in the available scientific record.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Absorption Bands for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound would be expected to show characteristic absorption bands. A strong carbonyl (C=O) stretch from the ester group would likely appear around 1735 cm⁻¹. The C-O single bond stretches would be anticipated in the 1300-1000 cm⁻¹ region. The N-H stretch of the secondary amine would typically be observed as a weaker band in the 3300-3500 cm⁻¹ range. However, a documented and assigned IR spectrum for this specific compound is not available. Similarly, Raman spectroscopy data, which could provide complementary information, particularly for the non-polar bonds, is also not reported.

Conformational Analysis using IR Spectroscopy

While less detailed than VT-NMR, IR spectroscopy can sometimes be used to infer conformational information by observing changes in the fingerprint region of the spectrum under different conditions. No such studies or analyses concerning this compound have been published.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental formulas and the investigation of fragmentation patterns.

High-Resolution Mass Spectrometry distinguishes itself from standard mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision is crucial for assigning a unique elemental composition to a measured mass. For this compound, with a molecular formula of C₉H₁₇NO₂, the theoretical monoisotopic mass is 171.12593 Da. uni.lu

An experimental HRMS measurement yielding a mass value extremely close to this theoretical figure would confirm the elemental composition, ruling out other potential formulas that might have the same nominal mass. The high accuracy of HRMS provides strong evidence for the successful synthesis of the target compound. In addition to the protonated molecule [M+H]⁺, other common adducts are often observed, which further support the mass assignment. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts Data derived from theoretical calculations. uni.lu

| Adduct Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₈NO₂⁺ | 172.13321 |

| [M+Na]⁺ | C₉H₁₇NNaO₂⁺ | 194.11515 |

| [M+K]⁺ | C₉H₁₇KNO₂⁺ | 210.08909 |

| [M+NH₄]⁺ | C₉H₂₁N₂O₂⁺ | 189.15975 |

In addition to precise mass determination of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For this compound, key fragmentation pathways can be predicted based on the functional groups present: the secondary amine within the azocane ring and the methyl ester group. libretexts.orglibretexts.org

Common fragmentation pathways include:

Alpha-Cleavage: A prevalent fragmentation for amines, this involves the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the opening of the azocane ring and the generation of specific radical cations. libretexts.org

Loss of the Methoxy Group: Cleavage of the O-CH₃ bond in the ester function would lead to a peak corresponding to the loss of 31 Da (•OCH₃).

Loss of the Carbomethoxy Group: The entire methyl ester group can be lost as a radical (•COOCH₃), resulting in a fragment with a mass loss of 59 Da. libretexts.org

Ring Cleavage: The eight-membered azocane ring can undergo various cleavages, leading to a series of smaller charged fragments. The pattern of these fragments provides information about the structure of the heterocyclic ring.

Analyzing these fragmentation patterns allows researchers to piece together the structural components of the molecule, confirming the connectivity of the atoms. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the positions of all atoms (including relative and absolute stereochemistry), bond lengths, and bond angles can be determined with high precision.

This compound possesses a chiral center at the C2 position of the azocane ring, meaning it can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). While synthetic methods can be designed to produce a single enantiomer, X-ray crystallography provides the ultimate proof of the absolute configuration of the product. researchgate.netlibretexts.org

To determine the absolute configuration, anomalous dispersion is used. When the wavelength of the X-rays is near the absorption edge of an atom in the crystal, the scattering factor becomes complex. This effect, particularly for heavier atoms, causes differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) that would otherwise be identical. sioc-journal.cn By analyzing these intensity differences and calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer, the true (R) or (S) configuration can be assigned unambiguously. sioc-journal.cnresearchgate.net This method is the most reliable way to confirm the outcome of an asymmetric synthesis.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by a network of intermolecular interactions. nih.govchemrxiv.org For this compound, the key interactions expected to dictate the crystal packing are hydrogen bonds. mdpi.com

The secondary amine (N-H) group is a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester is a strong hydrogen bond acceptor. It is highly probable that the crystal structure would be stabilized by intermolecular N-H···O hydrogen bonds. mdpi.com These interactions can link molecules together to form distinct motifs, such as chains or sheets. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic properties of molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, providing insights into stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a typical DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For a flexible molecule like Methyl azocane-2-carboxylate, which contains an eight-membered ring, multiple low-energy conformations are expected to exist. A comprehensive conformational analysis is crucial to identify the most stable conformers and understand the energetic relationships between them.

The conformational space of the azocane (B75157) ring is complex, with several possible boat-chair, crown, and twist-chair-boat conformations, among others. The presence of the methyl carboxylate substituent at the 2-position further diversifies the conformational possibilities. Computational studies would typically involve a systematic search of the conformational landscape, followed by geometry optimization of the identified unique conformers using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The relative energies of these optimized conformers are then compared to determine the global minimum and the population of each conformer at a given temperature.

Table 1: Theoretical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Boat-Chair (BC) | 0.00 |

| Twist-Chair-Chair (TCC) | 1.25 |

| Crown | 2.50 |

| Boat-Boat (BB) | 3.75 |

| Twist-Chair-Boat (TCB) | 4.50 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational results for this compound were not found in the search.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

A DFT calculation can provide detailed information about the energies and spatial distributions of the HOMO and LUMO of this compound. The HOMO is expected to be localized primarily on the nitrogen atom of the azocane ring due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be centered on the carbonyl group of the methyl carboxylate substituent, which is an electron-withdrawing group. The analysis of the FMOs can help predict the regioselectivity of reactions, such as electrophilic attack at the nitrogen atom.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair and the oxygen atoms of the carbonyl group. A region of positive potential would be expected around the hydrogen atoms attached to the ring and the methyl group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and its interactions with other molecules.

Molecular Dynamics Simulations for Solution-Phase Behavior